4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine
Overview
Description
4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine is a chemical compound with the molecular formula C14H14F2N2O and a molecular weight of 264.27 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine typically involves the difluoromethylation process. This process can be achieved through various methods, including metal-based methods that transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . The difluoromethylation of C(sp2)–H bonds has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
Industrial Production Methods: the general principles of difluoromethylation and the use of novel non-ozone depleting difluorocarbene reagents can be applied to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Cross-coupling reactions
Common Reagents and Conditions: Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . Other reagents include metal catalysts for the transfer of CF2H to C(sp2) sites .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the difluoromethylation process can yield various difluoromethylated products, which are of pharmaceutical relevance .
Scientific Research Applications
4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine is used in various scientific research applications, including:
- Chemistry : Used in the synthesis of complex organic molecules and as a reagent in difluoromethylation reactions .
- Biology : Employed in the study of biological processes and as a probe in proteomics research .
- Medicine : Investigated for its potential pharmaceutical applications due to its unique chemical properties .
- Industry : Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine involves the formation of X–CF2H bonds through the reaction with ClCF2H . This compound can act as a difluoromethylating agent, transferring the CF2H group to various molecular targets. The molecular pathways involved in these reactions are influenced by the specific reaction conditions and the presence of metal catalysts .
Comparison with Similar Compounds
Similar Compounds:
- 1,4-Dimethylbenzene
- Difluoromethylated aliphatic thiols
- Other difluoromethylated heteroaromatics
Uniqueness: 4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine is unique due to its ability to undergo difluoromethylation reactions with high selectivity and efficiency . This compound’s versatility in forming X–CF2H bonds with various molecular targets makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-14(16)19-13-3-1-11(2-4-13)9-18-10-12-5-7-17-8-6-12/h1-8,14,18H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEFTIYSKRVNEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=NC=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.